molecular formula C11H8ClNO3 B11869517 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 750643-72-2

7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B11869517
CAS No.: 750643-72-2
M. Wt: 237.64 g/mol
InChI Key: RJXSQPLNMGWXRO-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction typically involves the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid derivatives in good to excellent yields .

Industrial Production Methods: Industrial production methods for this compound often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods are designed to be environmentally friendly and efficient, minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

  • 3-Hydroxy-2-methylquinoline-4-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • 2-Chloroquinoline-3-carbaldehyde

Comparison: Compared to similar compounds, 7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in scientific research .

Properties

CAS No.

750643-72-2

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-5-10(14)9(11(15)16)7-3-2-6(12)4-8(7)13-5/h2-4,14H,1H3,(H,15,16)

InChI Key

RJXSQPLNMGWXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC(=CC2=N1)Cl)C(=O)O)O

Origin of Product

United States

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